molecular formula C19H24N4 B15121955 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B15121955
M. Wt: 308.4 g/mol
InChI Key: QLVNODQUCPODDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring, which is a common structural motif in many biologically active compounds, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N4

Molecular Weight

308.4 g/mol

IUPAC Name

4-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H24N4/c1-14-4-3-5-18(15(14)2)22-8-10-23(11-9-22)19-12-17(16-6-7-16)20-13-21-19/h3-5,12-13,16H,6-11H2,1-2H3

InChI Key

QLVNODQUCPODDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.